N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c17-12-3-1-2-4-13(12)18-15(22)11-21-16(23)6-5-14(19-21)20-7-9-24-10-8-20/h1-6H,7-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWBDQFAYDLPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with pyridazinone structures exhibit significant antimicrobial properties. Studies indicate that derivatives similar to N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide possess activity against both Gram-positive and Gram-negative bacteria. For instance, a series of pyridazinone derivatives were evaluated for their antibacterial efficacy, revealing promising results against strains such as E. coli and Staphylococcus aureus .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Pyridazinone derivatives have been linked to the inhibition of cancer cell proliferation. A notable study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Analgesic and Anti-inflammatory Effects
Pyridazinone derivatives have historically been studied for their analgesic and anti-inflammatory effects. The compound under discussion may share these properties, as indicated by research on related structures that show significant activity in pain models .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridazinone derivatives, including the target compound, demonstrated a clear correlation between structural modifications and antimicrobial potency. The results indicated that fluorination at the phenyl ring significantly enhanced activity against E. coli .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. This aligns with findings from similar compounds that have shown promise in cancer therapy .
Comparison with Similar Compounds
Table 1: Impact of Aromatic Substitution
| Compound Name | Substituent(s) on Phenyl Ring | Key Properties | Biological Activity |
|---|---|---|---|
| N-(2-fluorophenyl)-...acetamide (Target) | 2-fluoro | Moderate electron-withdrawing effect; enhances binding to hydrophobic pockets | Potential PDE4 inhibition |
| N-(4-fluorobenzyl)-...acetamide | 4-fluoro (benzyl group) | Increased lipophilicity; improved membrane permeability | Neurological effects (e.g., ion channel modulation) |
| N-(2,4-dichlorophenyl)-...acetamide | 2,4-dichloro | High electronegativity; improved metabolic stability | Anticancer activity (apoptosis induction) |
| N-(3-chloro-4-methoxyphenyl)-...acetamide | 3-chloro, 4-methoxy | Electron-donating (methoxy) and withdrawing (chloro) balance | Dual enzyme/receptor targeting |
Key Observations :
- Fluorine position : The 2-fluoro substituent (target compound) may offer steric advantages over 4-fluoro analogs, optimizing target engagement .
- Chlorine vs. fluorine : Dichloro-substituted analogs () exhibit higher metabolic stability but reduced solubility compared to fluorinated derivatives.
- Methoxy groups : Electron-donating substituents (e.g., 4-methoxy in ) enhance interactions with polar residues in enzyme active sites, as seen in PDE4 inhibitors .
Heterocyclic Core Modifications
Table 2: Influence of Heterocyclic Moieties
| Compound Name | Core Structure | Key Features | Pharmacological Relevance |
|---|---|---|---|
| Target Compound | Pyridazinone + morpholine | Balanced rigidity and solubility | Anti-inflammatory, anticancer |
| N-(1-benzylpiperidin-4-yl)-...acetamide | Piperidine + morpholine | Enhanced blood-brain barrier penetration | Neuroprotective applications |
| N-(furan-2-ylmethyl)-...acetamide | Pyridazinone + furan | Increased π-π stacking potential | Antimicrobial activity |
Key Observations :
- Morpholine vs. piperidine : Morpholine-containing compounds (target, ) exhibit better aqueous solubility, while piperidine analogs () are more lipophilic, favoring CNS targeting.
- Furan rings : The planar furan group () may improve DNA intercalation, relevant for antimicrobial or antitumor applications.
Key Observations :
- The target compound’s PDE4 inhibitory activity is moderate compared to 4-methoxyphenyl analogs (), suggesting substituent position critically affects potency.
Key Observations :
- The target compound’s solubility is superior to dichlorophenyl analogs due to reduced halogen bulk .
- Higher synthetic yields for 4-fluorobenzyl derivatives () may reflect optimized coupling steps.
Q & A
Q. What synthetic strategies are employed for the preparation of N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves coupling reactions between morpholinyl-pyridazinone intermediates and fluorophenyl acetamide derivatives. Key steps include:
- Acetylation : Reacting intermediates with acetyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base to control pH .
- Purification : Silica gel thin-layer chromatography (TLC) with gradient elution (e.g., 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate to isolate the final compound .
- Characterization : Confirmation via ¹H/¹³C NMR, mass spectrometry (ESI/APCI), and elemental analysis to verify purity and structure .
Q. What spectroscopic methods are critical for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H NMR (300 MHz in CDCl₃) identifies proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, morpholine protons at δ 3.31–4.90 ppm). ¹³C NMR confirms carbonyl groups (e.g., δ 168.0–169.8 ppm for acetamide and morpholinone carbons) .
- Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., [M+H]⁺ at m/z 347) and confirms molecular weight .
- Elemental Analysis : Validates empirical formula by comparing calculated and observed C, H, N percentages .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Silica gel columns with gradient elution (e.g., MeOH in DCM) to separate intermediates .
- Recrystallization : Ethyl acetate or methanol is used to obtain high-purity crystalline products (>95% purity) .
Advanced Research Questions
Q. How can researchers address low yields in multi-step syntheses of morpholinyl-pyridazinone acetamide derivatives?
- Optimize Reaction Conditions : Adjust stoichiometry (e.g., excess acetyl chloride) and temperature (e.g., extended stirring at room temperature) to improve acylation efficiency .
- Catalyst Selection : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation yields .
- Workup Refinement : Sequential acid-base washes (e.g., HCl and NaHCO₃) during extraction minimizes byproduct carryover .
Q. How do crystallographic studies resolve ambiguities in molecular conformation for structurally similar acetamides?
- X-ray Diffraction : Resolves dihedral angles between aromatic rings (e.g., 54.8°–77.5° for dichlorophenyl-pyrazolyl systems) and hydrogen-bonding patterns (e.g., N–H⋯O dimers of R₂²(10) type) .
- Torsional Analysis : Identifies steric repulsion-induced rotations (e.g., amide group rotation relative to pyridazinone cores) using crystallographic data .
Q. What strategies are recommended for modifying the morpholinyl-pyridazinone core to enhance bioactivity?
- Functional Group Introduction : Incorporate sulfone or phosphonate moieties at the pyridazinone 3-position to improve solubility and target binding .
- Bioisosteric Replacement : Substitute the fluorophenyl group with heteroaromatic rings (e.g., pyridyl) to modulate pharmacokinetic properties .
- SAR Studies : Systematically vary substituents on the morpholine ring (e.g., methyl, acetyl) and analyze effects on enzyme inhibition or receptor affinity .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Multi-Technique Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and IR to confirm functional groups when data conflicts arise .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values .
Q. What experimental design considerations are critical for assessing metabolic stability?
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure clearance rates .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at morpholine or pyridazinone positions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
